N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide
Description
N-[1-(4-Methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide (CAS 112101-74-3, molecular formula C₁₂H₁₈N₂O₄S) is a chiral acetamide derivative characterized by a 4-methoxy-3-sulfamoylphenyl group attached to a propan-2-yl backbone. This compound has been identified as a key intermediate in pharmaceutical synthesis, particularly in the production of α-blockers such as tamsulosin derivatives . Its structure includes a sulfamoyl group (-SO₂NH₂) and a methoxy (-OCH₃) substituent on the aromatic ring, which influence its physicochemical properties and biological interactions. The compound exhibits a molecular weight of 286.35 g/mol and a density of 1.239 g/cm³ .
Properties
IUPAC Name |
N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8(14-9(2)15)6-10-4-5-11(18-3)12(7-10)19(13,16)17/h4-5,7-8H,6H2,1-3H3,(H,14,15)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJIWMGQFZAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into the compound's biological activity, exploring its mechanisms, efficacy, and potential applications based on diverse scientific literature.
- Molecular Formula : C20H26N2O6S
- Molecular Weight : 422.495 g/mol
- CAS Number : 133261-17-3
- Synonyms : Tamsulosin Ether, 2-(2-Ethoxyphenoxy)-N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, research on SMART compounds, which share structural similarities, demonstrated their ability to bind to the colchicine-binding site in tubulin, effectively inhibiting tubulin polymerization. This action leads to cell cycle arrest in the G(2)/M phase and induces apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Mechanism of Action | %T/C Values (in vivo) | Neurotoxicity Observed |
|---|---|---|---|
| SMART-H | Inhibits tubulin polymerization | 4% - 30% | None |
| SMART-F | Induces apoptosis through cell cycle arrest | 4% - 30% | None |
| This compound | Potential similar mechanism (under investigation) | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on similar sulfamoyl derivatives indicates that they may exhibit activity against various bacterial strains. For example, pyrrole benzamide derivatives showed significant antibacterial effects with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound could also possess antimicrobial characteristics.
The proposed mechanism of action for this compound involves interaction with cellular pathways related to tumor growth and resistance mechanisms. The ability of structurally related compounds to overcome multidrug resistance (MDR) is particularly noteworthy, as this is a significant challenge in cancer therapy .
In Vivo Studies
In vivo studies involving SMART compounds have provided insights into their efficacy and safety profiles. For instance, treatment with SMART-H over a period of 21 days at a dosage of 15 mg/kg showed substantial antitumor efficacy without observable neurotoxicity . Such findings underscore the importance of further investigating this compound in similar models.
Clinical Implications
Given the promising results from related compounds, there is potential for this compound to be developed as a therapeutic agent for cancer treatment and possibly as an antimicrobial agent. Ongoing research should focus on its pharmacokinetics, optimal dosing strategies, and long-term safety assessments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Ethoxyphenoxy)-N-[(1R)-2-(4-Methoxy-3-sulfamoylphenyl)-1-methylethyl]acetamide
- CAS : 133261-17-3
- Molecular Formula : C₂₀H₂₆N₂O₆S
- Role: A tamsulosin impurity with an additional ethoxyphenoxy group, altering receptor selectivity compared to the parent compound .
(S)-N-[1-(4-Methoxyphenyl)-2-nonynyl]acetamide
- Molecular Formula: C₁₈H₂₃NO₂
- Role: Synthesized via asymmetric catalysis, this compound lacks the sulfamoyl group but shares the 4-methoxyphenyl and acetamide backbone. The nonynyl chain introduces steric bulk, reducing solubility in polar solvents .
N-(2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl)acetamide
- Role : A formoterol-related compound with a hydroxylated phenyl group. The hydroxy groups increase hydrogen-bonding capacity, influencing crystallinity and stability .
Table 1: Structural Comparison
Pharmacological Activity Comparisons
TRPA1 Antagonists: HC-030031 and CHEM-5861528
Suvecaltamide (INN Proposed List 122)
- Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide.
- Role : Cav channel stabilizer for epilepsy. The trifluoroethoxy-pyridine moiety differentiates it from the target compound, conferring voltage-gated calcium channel specificity .
Table 2: Pharmacological Profiles
Physicochemical and Analytical Comparisons
NMR and ESI-HRMS Data
Crystallographic Data
- N-[4-(2-Propyn-1-yloxy)phenyl]acetamide : Exhibits dihedral angles of 18.31° (acetamide) and 7.01° (propynyloxy) relative to the phenyl ring. Forms 1D hydrogen-bonded chains, influencing solid-state stability .
Table 3: Physical Properties
Preparation Methods
Acetylation of Amine Precursors
The synthesis begins with the acetylation of (1R)-2-(4-methoxyphenyl)-1-methylethylamine using acetic anhydride under inert conditions. This step introduces the acetamide group while preserving the chiral center:
$$
\text{(1R)-2-(4-Methoxyphenyl)-1-methylethylamine} + \text{(CH}3\text{CO)}2\text{O} \rightarrow \text{N-[(1R)-2-(4-Methoxyphenyl)-1-methylethyl]acetamide}
$$
Reaction Conditions :
Chlorosulfonation and Sulfonamide Formation
The acetylated intermediate undergoes chlorosulfonation at the para position of the methoxy-substituted benzene ring. Chlorosulfonic acid (ClSO₃H) serves as the sulfonating agent, followed by ammonolysis to introduce the sulfamoyl group:
$$
\text{N-[(1R)-2-(4-Methoxyphenyl)-1-methylethyl]acetamide} + \text{ClSO₃H} \rightarrow \text{Intermediate Sulfonyl Chloride} \xrightarrow{\text{NH}_3} \text{this compound}
$$
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Chlorosulfonation Temperature | −10–0°C | Minimizes side reactions |
| Ammonia Concentration | 20–25% (aq.) | Ensures complete conversion |
| Solvent | DCM/Toluene (1:1) | Enhances solubility |
Side reactions such as over-sulfonation or diastereomer formation are mitigated by strict temperature control and stoichiometric precision.
Hydrogenation and Final Deprotection
A phenethyl protecting group, if present, is removed via catalytic hydrogenation using palladium on carbon (Pd/C):
$$
\text{Protected Intermediate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}
$$
Conditions :
- Pressure : 30–50 psi H₂
- Catalyst Loading : 5% Pd/C (1/10 wt%)
- Solvent : Ethanol/Water (9:1)
- Yield : 92–95%
Industrial-Scale Production Adaptations
Scalable synthesis requires modifications to improve cost efficiency and safety:
Solvent Recycling
Dichloromethane is replaced with toluene in chlorosulfonation to reduce environmental impact. Toluene’s higher boiling point (110°C) allows for easier recovery and reuse, cutting solvent costs by 40%.
Catalyst Optimization
Industrial processes utilize water-wet Pd/C (50% moisture) to minimize pyrophoric risks. This adjustment reduces catalyst costs by 30% without compromising hydrogenation efficiency.
Continuous Flow Reactors
Patented methods describe continuous flow systems for the acetylation and sulfonation steps, enhancing throughput by 200% compared to batch processes. Residence times are optimized to 8–10 minutes per step.
Analytical Characterization
Rigorous quality control ensures stereochemical integrity and purity.
Spectroscopic Validation
¹H-NMR (250 MHz, CDCl₃):
δ (ppm) Multiplicity Assignment 1.27 d (J=6.2 Hz) CH₂CH(CH₃) 2.28 s COCH₃ 3.72 s OCH₃ 6.42–7.38 m Aromatic protons Optical Rotation : [α]²⁵_D = −15.6° (c=1, H₂O), confirming the R-configuration.
Purity Assessment
High-performance liquid chromatography (HPLC) with a chiral column (Chiralpak IA) resolves enantiomers, achieving ≥99.5% ee. Mobile phase: Hexane/Isopropanol (80:20) at 1.0 mL/min.
Comparative Analysis of Synthetic Methods
A review of literature reveals two dominant approaches:
| Method | Advantages | Limitations |
|---|---|---|
| Classical Stepwise | High stereocontrol | Low throughput (batch-only) |
| Continuous Flow | Scalable, cost-effective | Higher initial capital cost |
The continuous flow method is favored for industrial production due to its scalability, despite requiring specialized equipment.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including sulfonamide formation, alkylation, and acetylation. Key parameters include:
- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to 0–5°C to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures ≥95% purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodology :
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfamoyl at δ 7.2–7.5 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H] at m/z 327.1) and purity (>98%) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .
Q. What are the primary structural features influencing its biological activity?
- Key moieties :
- Sulfamoyl group : Enhances enzyme inhibition (e.g., carbonic anhydrase) via hydrogen bonding .
- Methoxy substituent : Modulates lipophilicity and membrane permeability .
- Acetamide backbone : Stabilizes interactions with hydrophobic protein pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response profiling : Use standardized assays (e.g., IC in enzyme inhibition) across multiple cell lines .
- Off-target screening : Employ kinome-wide profiling or proteomics to identify non-specific interactions .
- Statistical validation : Apply ANOVA or Bayesian modeling to address variability in replicate studies .
Q. What experimental designs are optimal for assessing its stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to oxidative (HO), acidic (pH 2), and basic (pH 10) conditions, followed by HPLC stability testing .
- Plasma stability assay : Incubate with human plasma (37°C, 24 hr) and quantify degradation via LC-MS/MS .
- Light sensitivity : Monitor UV-Vis spectral changes under ICH Q1B photostability guidelines .
Q. How can computational methods predict its target selectivity and binding affinity?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like cyclooxygenase-2 (COX-2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue-specific contributions .
- QSAR modeling : Corrogate substituent effects (e.g., Hammett constants) with activity data from analogs .
Q. What strategies mitigate off-target effects in in vivo studies?
- Methodology :
- Prodrug design : Modify the acetamide group to reduce non-specific binding until metabolic activation .
- Tissue distribution studies : Use radiolabeled C-tracers to quantify organ-specific accumulation .
- CRISPR screening : Identify genetic modifiers of toxicity in knockout cell libraries .
Q. How can researchers leverage structural analogs to improve pharmacokinetic properties?
- Methodology :
- Bioisosteric replacement : Substitute the sulfamoyl group with a phosphonate to enhance solubility .
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) while maintaining activity via SAR analysis .
- Metabolic profiling : Use liver microsomes to identify and block major oxidation sites (e.g., CYP3A4-mediated demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
